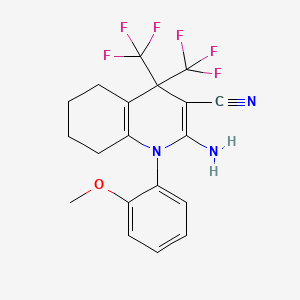![molecular formula C22H22N2O8 B11514429 (5E)-1-(2,5-dimethoxyphenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11514429.png)
(5E)-1-(2,5-dimethoxyphenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of diazinane-2,4,6-triones , which are cyclic compounds containing a diazinane ring with three carbonyl groups.
- The compound’s structure consists of two aromatic rings: a 2,5-dimethoxyphenyl ring and a 2,4,5-trimethoxyphenyl ring, connected by a methylidene bridge.
- The (5E) in the name indicates the E-isomer of the double bond between the two rings.
- Overall, this compound combines elements of both aromatic and heterocyclic chemistry.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the condensation of and in the presence of a base to form the bridge.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound’s reactivity centers around its carbonyl groups. It can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and explore its potential as a building block for more complex molecules.
Biology: Investigations into its biological activity may reveal interactions with enzymes or receptors.
Medicine: Although not directly used in medicine, understanding its properties could inspire drug design.
Industry: Its industrial applications are limited but could include materials science or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action remains an area of active research. It may interact with specific molecular targets, affecting cellular processes.
Pathways Involved: Without specific data, we can’t pinpoint exact pathways, but it likely influences biochemical pathways related to its functional groups.
Comparison with Similar Compounds
Uniqueness: The combination of the bridge and the two aromatic rings makes this compound unique.
Similar Compounds: While I don’t have a direct list, you might explore related diazinane derivatives or compounds with similar structural features.
Remember that this compound’s exploration is ongoing, and its potential applications await further investigation
Properties
Molecular Formula |
C22H22N2O8 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
(5E)-1-(2,5-dimethoxyphenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H22N2O8/c1-28-13-6-7-16(29-2)15(10-13)24-21(26)14(20(25)23-22(24)27)8-12-9-18(31-4)19(32-5)11-17(12)30-3/h6-11H,1-5H3,(H,23,25,27)/b14-8+ |
InChI Key |
HUEDMZDGAHYOLB-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/C(=O)NC2=O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11514346.png)
![N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B11514348.png)
![Diethyl 1-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11514355.png)
![3-chloro-N-(2-chloropyridin-3-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514360.png)
![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11514362.png)
![7-(4-bromophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11514377.png)
![4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoic acid](/img/structure/B11514378.png)


![(4E)-2-(4-fluorophenyl)-4-{[(furan-2-ylmethyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11514398.png)
![3,4,5-trimethoxy-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzamide](/img/structure/B11514399.png)
![N-(2-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide](/img/structure/B11514402.png)

![(2E)-2-{(2E)-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11514449.png)
